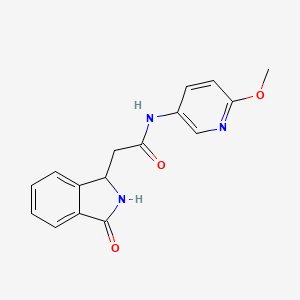![molecular formula C24H28N4O B11013274 N-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B11013274.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, which are then linked through a propyl chain.
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Indole Synthesis: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl chain, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Both the benzimidazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) and nucleophilic substitution using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and indole derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as albendazole, mebendazole, and thiabendazole.
Indole Derivatives: Such as indomethacin, tryptophan, and serotonin.
Uniqueness
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE is unique due to the combination of benzimidazole and indole moieties in a single molecule, which may confer distinct biological activities and therapeutic potential not seen in compounds containing only one of these moieties.
Properties
Molecular Formula |
C24H28N4O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C24H28N4O/c1-17(2)28-16-18(19-8-3-6-11-22(19)28)13-14-24(29)25-15-7-12-23-26-20-9-4-5-10-21(20)27-23/h3-6,8-11,16-17H,7,12-15H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
DLHIPCUOYGSRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



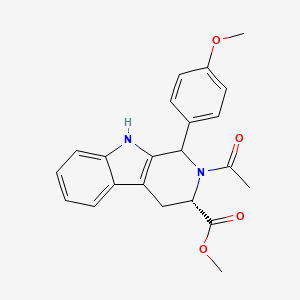
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11013215.png)

![methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013223.png)
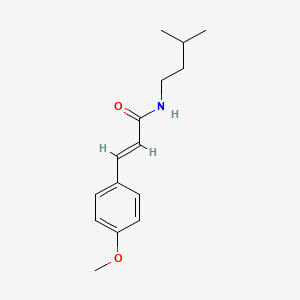
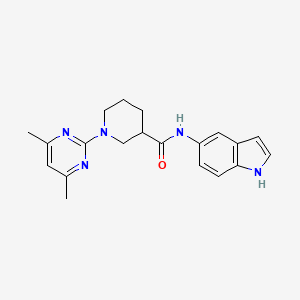
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11013241.png)

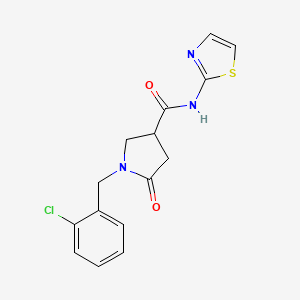

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11013282.png)

